Pyridine

Descripción

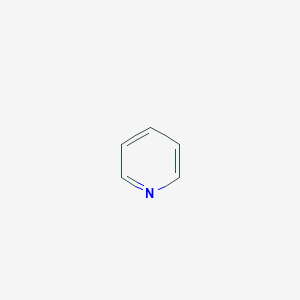

Structure

3D Structure

Propiedades

IUPAC Name |

pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJWROOIHBZHMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N | |

| Record name | PYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0323 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | pyridine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Pyridine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25013-01-8, Array | |

| Record name | Pyridine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25013-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9021924 | |

| Record name | Pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pyridine appears as a clear colorless to light yellow liquid with a penetrating nauseating odor. Vapors are heavier than air. Toxic by ingestion and inhalation. Combustion produces toxic oxides of nitrogen., Liquid, Colorless to yellow liquid with a nauseating, fish-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless to yellow liquid with a nauseating, fish-like odor. | |

| Record name | PYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyridine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/616 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000926 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0323 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/119 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pyridine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0541.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

239 °F at 760 mmHg (NTP, 1992), 115.2-115.3 °C, 115.00 to 116.00 °C. @ 760.00 mm Hg, 115 °C, 240 °F | |

| Record name | PYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000926 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0323 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/119 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pyridine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0541.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

68 °F (NTP, 1992), 20 °C, 68 °F (CLOSED CUP), 20 °C (closed cup), 20 °C c.c., 68 °F | |

| Record name | PYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/616 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0323 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/119 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pyridine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0541.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992), Miscible with water @ 20 °C, Miscible with ... alcohol, ether, and petroleum ether, oils and many organic liquids., 1000.0 mg/mL, Solubility in water: freely soluble, Miscible | |

| Record name | PYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000926 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0323 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Pyridine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0541.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.983 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.98272 @ 20 °C/4 °C, Relative density (water = 1): 0.98, 0.983 at 68 °F, 0.98 | |

| Record name | PYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0323 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/119 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pyridine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0541.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 0.982 (AIR= 1), Relative vapor density (air = 1): 2.73, 2.72 | |

| Record name | PYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0323 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/119 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

18 mmHg at 68 °F ; 20 mmHg at 77 °F (NTP, 1992), 20.8 [mmHg], 20.8 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 2.0, 16 mmHg | |

| Record name | PYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/616 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0323 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/119 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pyridine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0541.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless to yellow liquid. | |

CAS No. |

110-86-1 | |

| Record name | PYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH9L3PP67S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000926 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0323 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/119 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pyridine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/UR802C80.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-44 °F (NTP, 1992), -41.6 °C, -42 °C, -44 °F | |

| Record name | PYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000926 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0323 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/119 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pyridine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0541.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Pyridine for Researchers

Introduction

Pyridine (C₅H₅N) is a foundational heterocyclic aromatic organic compound, structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom.[1][2] This substitution imparts a unique combination of aromaticity, basicity, and reactivity, making it a critical scaffold in pharmaceuticals, agrochemicals, and a versatile ligand and solvent in chemical synthesis. This guide provides an in-depth examination of the core physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Bonding

This compound's electronic structure is key to its chemical behavior. The molecule is planar, with all ring atoms being sp²-hybridized.[1][3] Each of the five carbon atoms and the single nitrogen atom contributes one p-orbital, perpendicular to the ring plane, which overlap to form a delocalized π-system containing six electrons.[3][4] This configuration satisfies Hückel's rule (4n+2 π electrons), confirming this compound's aromatic character.[1][3]

The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital, lying in the plane of the ring and projecting outwards.[1][4] Crucially, this lone pair does not participate in the aromatic π-system, which is why this compound exhibits basic properties akin to a tertiary amine.[1][4] The electronegativity of the nitrogen atom leads to an uneven distribution of electron density within the ring, creating a significant dipole moment and rendering the ring "π-deficient" compared to benzene.[1][3]

Resonance Structures

The delocalization of π-electrons in this compound can be represented by several resonance structures. The major contributors are the neutral Kekulé-like structures. However, due to the nitrogen's electronegativity, zwitterionic structures that place a negative charge on the nitrogen and a positive charge on the ortho (C2, C6) and para (C4) carbons also contribute to the overall resonance hybrid.[5][6] This electron deficiency at the C2, C4, and C6 positions influences its reactivity towards nucleophiles and electrophiles.

Physicochemical and Structural Data

The structural and physical properties of this compound are well-characterized. The key quantitative data are summarized below for easy reference.

| Property | Value | Reference(s) |

| Acidity (pKa) | 5.23 (for conjugate acid, pyridinium (B92312) ion) | [1][2] |

| Dipole Moment | 2.215 D | [1][2] |

| Resonance Energy | 117 kJ/mol (28 kcal/mol) | [1][6] |

| Molecular Formula | C₅H₅N | [1] |

| Molar Mass | 79.102 g·mol⁻¹ | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Distinctive, unpleasant, fish-like | [1] |

| Density | 0.9819 g/mL (at 20 °C) | [1] |

| Melting Point | -41.63 °C | [1] |

| Boiling Point | 115.2 °C | [1] |

| Solubility in Water | Miscible | [1] |

Bond Lengths and Angles

The bond lengths in this compound are intermediate between single and double bonds, characteristic of an aromatic system. However, the C-N bonds are slightly shorter than the C-C bonds, reflecting the influence of the nitrogen atom.

| Bond Type | Average Length (pm) | Reference(s) |

| C-C | 139 | [2][3] |

| C-N | 135.2 - 137 | [2][7] |

The bond angles deviate slightly from a perfect hexagon due to the presence of the nitrogen heteroatom.

| Angle Type | Approximate Value (°) | Reference(s) |

| C-N-C | 117 - 123 | [2] |

| N-C-C | ~120 | [3][8] |

| C-C-C | ~120 | [8][9] |

Basicity and pKa

This compound is a weak base, with the pKa of its conjugate acid, the pyridinium ion (C₅H₅NH⁺), being approximately 5.25.[1][10] The basicity arises from the lone pair of electrons on the nitrogen atom, which is available for protonation.[1] Since this lone pair is in an sp² orbital and not part of the aromatic π-system, protonation does not disrupt the aromaticity, and the resulting pyridinium cation is stable.[1][10] The basicity of this compound is a cornerstone of its utility in organic synthesis, where it is frequently used as a non-nucleophilic base and catalyst.

Spectroscopic Properties

The spectroscopic signature of this compound provides critical information for its identification and for studying its electronic structure.

NMR Spectroscopy

In ¹H NMR spectroscopy, the protons on the this compound ring are deshielded compared to benzene (δ 7.27) due to the electron-withdrawing nature of the nitrogen atom. The α-protons (adjacent to N) are the most deshielded, followed by the γ-proton (para to N), and then the β-protons (meta to N).[1] In ¹³C NMR, a similar trend of deshielding is observed for the carbon atoms.[1]

| Nucleus | Position | Chemical Shift (δ, ppm) (Solvent-free or CDCl₃) | Reference(s) |

| ¹H | α (C2, C6) | ~8.5 - 8.6 | [1][2] |

| ¹H | γ (C4) | ~7.5 - 7.85 | [1][2] |

| ¹H | β (C3, C5) | ~7.0 - 7.35 | [1][2] |

| ¹³C | α (C2, C6) | ~150 | [1][11] |

| ¹³C | γ (C4) | ~136 | [1][11] |

| ¹³C | β (C3, C5) | ~124 | [1][11] |

IR and UV-Vis Spectroscopy

This compound exhibits characteristic vibrational modes in its infrared (IR) spectrum and distinct electronic transitions in its ultraviolet-visible (UV-Vis) spectrum.

| Spectroscopy Type | Peak / λ_max (nm) | Assignment | Reference(s) |

| IR (cm⁻¹) | ~3040 | C-H stretches | [2] |

| IR (cm⁻¹) | 1600–1400 | C-C/C-N stretches | [2] |

| IR (cm⁻¹) | 991 | Ring breathing mode | [2] |

| UV-Vis (in Hexane) | 195, 251 | π → π* transitions | [1][2] |

| UV-Vis (in Hexane) | 270 | n → π* transition | [1][2] |

Experimental Protocol: pKa Determination via NMR Titration

The pKa of this compound can be accurately determined by monitoring the chemical shifts of its ring protons as a function of pH. As the pH of the solution changes, the equilibrium between the neutral this compound (B) and its protonated form, the pyridinium ion (BH⁺), shifts. This results in a weighted average chemical shift (δ_obs) for the protons.

Methodology

-

Sample Preparation : A solution of this compound is prepared in deuterium (B1214612) oxide (D₂O). A non-reactive internal standard with a pH-independent chemical shift, such as tetramethylammonium (B1211777) iodide, is added.[12]

-

pH Adjustment : The pH of the solution is adjusted incrementally by adding small aliquots of a strong acid (e.g., DCl in D₂O) and a strong base (e.g., NaOD in D₂O).[12] The pH is measured accurately with a calibrated pH meter after each addition.

-

¹H NMR Data Acquisition : A ¹H NMR spectrum is acquired for the sample at each pH value.[12]

-

Data Analysis : The chemical shift of one or more of the aromatic protons (e.g., the γ-proton) is plotted against the measured pH. The resulting plot will be a sigmoidal titration curve.

-

pKa Calculation : The pKa is the pH at which the concentrations of the basic (B) and acidic (BH⁺) forms are equal. This corresponds to the inflection point of the sigmoidal curve. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH value at the midpoint between the chemical shifts of the fully protonated (δ_BH⁺) and fully deprotonated (δ_B) forms.

Experimental Workflow Diagram

Conclusion

The fundamental properties of this compound—its aromaticity, the basicity of its nitrogen lone pair, and its characteristic structural and spectroscopic features—are deeply interconnected. A thorough understanding of these core principles is essential for any researcher utilizing this compound in synthesis, catalysis, or materials science. The quantitative data and experimental methodologies presented in this guide serve as a comprehensive resource for professionals in the field, facilitating more effective experimental design and data interpretation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. biosynce.com [biosynce.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Heterocyclic Compounds Part-II (this compound) by Dr Pramod R Padole | PPTX [slideshare.net]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. brainly.in [brainly.in]

- 8. homework.study.com [homework.study.com]

- 9. This compound is a flat, hexagonal molecule with bond angles of 120°. It under.. [askfilo.com]

- 10. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 11. testbook.com [testbook.com]

- 12. pubs.acs.org [pubs.acs.org]

The Pyridine Nucleus: A Cornerstone in Modern Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a six-membered aromatic heterocycle containing a single nitrogen atom, stands as a privileged structure in medicinal chemistry.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability have made it a central component in a vast array of FDA-approved drugs.[1][2] this compound derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[3][4][5] This technical guide provides a comprehensive overview of the synthesis, discovery, and therapeutic applications of this compound derivatives, with a focus on detailed experimental methodologies and quantitative structure-activity relationship (SAR) data.

Core Synthetic Strategies for this compound Derivatives

The construction of the this compound ring can be broadly categorized into two primary approaches: the cyclization of acyclic precursors and the modification of existing ring systems.[4]

1. Cyclization of Acyclic Precursors: This is the most prevalent strategy and involves the condensation of various building blocks to form the this compound ring. Multicomponent reactions (MCRs) are particularly noteworthy in this context, as they allow for the efficient assembly of complex this compound derivatives from simple starting materials in a single synthetic operation.[4]

2. Modification of Existing Ring Systems: This approach entails the chemical transformation of pre-existing this compound or other heterocyclic rings into the desired this compound derivatives through reactions such as oxidation or hydrolysis.[4]

A generalized workflow for the discovery and development of novel this compound derivatives is depicted below.

Key Synthetic Methodologies and Experimental Protocols

Hantzsch this compound Synthesis

A classic and versatile method for the synthesis of dihydropyridines, which can be subsequently oxidized to pyridines.[2][5] This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor.[2]

Experimental Protocol: Synthesis of 1,4-Dihydropyridines (A Green Chemistry Approach) [6]

-

To a 100 mL round-bottom flask, add 5-bromothiophene-2-carboxyaldehyde (1.91 g, 0.01 mol), ammonium (B1175870) acetate (B1210297) (0.77 g, 0.01 mol), the appropriate 1,3-dione (0.01 or 0.02 mol), and ceric ammonium nitrate (B79036) (CAN) (0.28 g, 0.5 mmol).

-

Stir the mixture vigorously at room temperature for 1–3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, add water to the reaction mixture, which will cause the product to precipitate.

-

Collect the solid product by filtration and wash with water, followed by n-hexane to remove impurities.

-

Dry the crude product and recrystallize from ethanol (B145695), with charcoal treatment, to yield the purified 1,4-dihydrothis compound (B1200194) derivative.

| Aldehyde | 1,3-Dione | Time (h) | Yield (%) |

| 5-Bromothiophene-2-carboxyaldehyde | Ethyl acetoacetate (B1235776) (2 equiv.) | 1.5 | 92 |

| 5-Bromothiophene-2-carboxyaldehyde | Acetylacetone (2 equiv.) | 1 | 95 |

| 5-Bromothiophene-2-carboxyaldehyde | Methyl acetoacetate (2 equiv.) | 2 | 90 |

Synthesis of 2-Aminopyridines

2-Aminopyridines are crucial intermediates in the synthesis of numerous pharmaceuticals. A mild and efficient method for their preparation involves the reaction of a cyclic dihydrothiazolopyridinium salt with primary or secondary amines.[1]

Experimental Protocol: Synthesis of 2-Aminopyridines from a Dihydrothiazolopyridinium Salt [1]

-

To a solution of the dihydrothiazolopyridinium salt (300 mg, 1.38 mmol) in DMSO (5 mL) at room temperature, add the desired amine (4.8 mmol) in one portion.

-

Heat the reaction mixture to 50 °C and stir for 48 hours.

-

After cooling to room temperature, dilute the mixture with water (20 mL) and 0.5 M aqueous NaOH (5 mL).

-

Extract the resulting solution with diethyl ether (5 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to afford the 2-aminothis compound (B139424) product.

| Amine | Yield (%) |

| Benzylamine | 85 |

| Piperidine | 78 |

| Morpholine | 82 |

Synthesis of this compound-Ureas

This compound-ureas have emerged as a promising class of compounds with significant anticancer activity. Their synthesis is typically achieved through the reaction of a this compound-containing hydrazide with an appropriate isocyanate.

Experimental Protocol: Two-Step Synthesis of this compound-Ureas

-

Step 1: Synthesis of the Hydrazide

-

A mixture of the starting ester (e.g., ethyl isonicotinate) and hydrazine (B178648) hydrate (B1144303) in ethanol is refluxed for several hours.

-

The resulting precipitate is collected by hot filtration, washed with water, dried, and recrystallized from ethanol to yield the hydrazide.

-

-

Step 2: Synthesis of this compound-Ureas

-

In an ice bath, stir a mixture of the hydrazide (5 mmol) and the appropriate isocyanate (5.5 mmol) in anhydrous dichloromethane (B109758) (20 mL) for 30 minutes.

-

Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.

-

Filter the resulting precipitate, wash with cold dichloromethane, and recrystallize from a suitable solvent to obtain the final this compound-urea derivative.

-

Biological Activities and Signaling Pathways

This compound derivatives exert their therapeutic effects through a variety of mechanisms, often by targeting specific enzymes or signaling pathways crucial for disease progression.

Anticancer Activity and Caspase-3 Activation

Many this compound-based anticancer agents induce apoptosis, or programmed cell death, in cancer cells. A key event in apoptosis is the activation of executioner caspases, such as caspase-3.

Experimental Protocol: Caspase-3 Activity Assay (Colorimetric) [3]

-

Cell Lysis:

-

Induce apoptosis in cell culture by treating with the this compound derivative of interest.

-

Pellet the cells by centrifugation and resuspend in chilled Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT).

-

Incubate on ice for 10 minutes.

-

Centrifuge to remove cellular debris and collect the supernatant (cell lysate).

-

-

Assay:

-

Add the cell lysate to a 96-well plate.

-

Add 2x Reaction Buffer containing DTT to each well.

-

Add the DEVD-pNA substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 400-405 nm using a microplate reader. The amount of p-nitroaniline (pNA) released is directly proportional to the caspase-3 activity.[3]

-

Quantitative Data on Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines.

Table 1: Antiproliferative Activity of this compound-Urea Derivatives against MCF-7 Breast Cancer Cells [7]

| Compound ID | R Group (Substitution on Phenylurea) | IC₅₀ (µM) on MCF-7 (48h) | IC₅₀ (µM) on MCF-7 (72h) | VEGFR-2 Inhibition IC₅₀ (µM) |

| 8a | H | 7.03 | 5.14 | > 50 |

| 8b | 4-Cl | 3.03 | 1.88 | 5.00 |

| 8d | 4-CH₃ | 4.98 | 3.11 | 10.2 |

| 8e | 3-CF₃ | 0.22 | 0.11 | 3.93 |

| Doxorubicin | - | 1.93 | 0.89 | - |

| Sorafenib | - | 4.50 | 2.80 | 0.09 |

Table 2: Antiproliferative Activity of Imidazo[1,2-a]this compound Derivatives against MGC-803 Gastric Cancer Cells [8]

| Compound ID | R1 Group | R2 Group | Antiproliferative Activity IC₅₀ (nM) on MGC-803 |

| 28a | H | H | 1300 |

| 28c | F | H | 110 |

| 28e | Cl | H | 38 |

| 28f | Br | H | 42 |

| 28h | H | Cl | 890 |

Antimicrobial Activity

This compound derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[3] Their mechanism of action often involves the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.[3]

Table 3: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Various Microorganisms [9]

| Compound | S. aureus (MIC, µg/mL) | S. mutans (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| 4 | 116 | 116 | 232 | 116 |

| 6 | 150 | 75 | 150 | 37.5 |

| 7 | 75 | 75 | 150 | 75 |

| 8 | 75 | 75 | 75 | - |

| 9 | 150 | 150 | - | 75 |

| Penicillin | 12.5 | 50 | - | - |

| Amphotericin B | - | - | - | 25 |

Conclusion

The this compound nucleus continues to be a highly valuable scaffold in the design and discovery of new therapeutic agents. Its versatility in chemical synthesis allows for the creation of large and diverse compound libraries, which, when coupled with robust biological screening and SAR analysis, can lead to the identification of potent and selective drug candidates. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of this compound-based drug development.

References

- 1. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hantzsch this compound synthesis - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Hantzsch Dihydrothis compound (this compound) Synthesis [organic-chemistry.org]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. This compound-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Preliminary Studies on Pyridine Compounds: A Technical Guide for Drug Development

Introduction

Pyridine, a fundamental heterocyclic molecule, is a cornerstone in the field of medicinal chemistry and pharmaceutical research.[1][2] Its unique six-membered aromatic ring containing one nitrogen atom provides a versatile structural framework that is readily functionalized, allowing for the fine-tuning of physicochemical and pharmacological properties of potential drug candidates.[3][4] The nitrogen heteroatom enhances aqueous solubility, metabolic stability, and the ability to form hydrogen bonds with biological targets, making the this compound scaffold a "privileged structure" in drug design.[2][4][5] this compound derivatives are integral components of numerous FDA-approved drugs, demonstrating a vast range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][4][6][7] This guide provides an in-depth overview of the preliminary stages of research on this compound compounds, covering key synthetic methodologies, protocols for biological evaluation, and insights into their mechanisms of action.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives has evolved from classical condensation reactions to modern, highly efficient transition-metal-catalyzed methodologies.[8] The ability to construct diverse chemical libraries based on the this compound core is crucial for screening and identifying new lead compounds.[3]

Experimental Protocol 1: One-Pot, Four-Component Synthesis of 2-Amino-3-cyanothis compound (B104079) Derivatives

This method is highly valued for its efficiency, high atom economy, and procedural simplicity, allowing for the generation of a diverse range of substituted pyridines.[9]

General Procedure:

-

A mixture of an aromatic aldehyde (1 mmol), malononitrile (B47326) (1 mmol), a methyl ketone (1 mmol), and ammonium (B1175870) acetate (B1210297) (1.5 mmol) is prepared.

-

The mixture is stirred in a suitable solvent (e.g., ethanol) at reflux temperature.

-

The reaction progress is monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is collected by filtration.

-

The crude product is washed with cold ethanol (B145695) and then purified by recrystallization to yield the final 2-amino-3-cyanothis compound derivative.[9]

Experimental Protocol 2: Bohlmann-Rahtz Synthesis of 2,3,6-Trisubstituted Pyridines

This classical cyclodehydration reaction is a reliable method for synthesizing substituted pyridines from enamines and alkynones.[8]

General Procedure:

-

An enamine (1 mmol) and an alkynone (1 mmol) are dissolved in a suitable solvent such as acetic acid or isopropanol.

-

The reaction mixture is heated to reflux for several hours.

-

Reaction completion is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is purified using column chromatography on silica (B1680970) gel to isolate the desired trisubstituted this compound product.[8]

Data Presentation: Synthesis Yields

The efficiency of synthetic routes is a critical factor in preliminary studies. The following tables summarize representative yields for the described protocols.

Table 1: Representative Yields for the One-Pot Synthesis of Fused this compound Derivatives A variation of the four-component synthesis using an aldehyde, an acyl acetonitrile, and an amino heterocycle in an ionic liquid medium.

| Aldehyde | Acyl Acetonitrile | Amino Heterocycle | Time (h) | Yield (%) |

| Benzaldehyde | Benzoylacetonitrile | 3-methyl-1H-pyrazol-5-amine | 4 | 92 |

| 4-Chlorobenzaldehyde | Benzoylacetonitrile | 3-methyl-1H-pyrazol-5-amine | 4 | 95 |

| 4-Nitrobenzaldehyde | Benzoylacetonitrile | 3-methyl-1H-pyrazol-5-amine | 5 | 90 |

| 4-Methoxybenzaldehyde | Benzoylacetonitrile | 6-aminouracil | 6 | 88 |

| Benzaldehyde | Cyanoacetamide | 6-aminouracil | 7 | 85 |

| (Data sourced from BenchChem Application Notes)[8] |

Table 2: Representative Yields for the Bohlmann-Rahtz this compound Synthesis

| Enamine | Alkynone | Product | Yield (%) |

| 3-Aminocrotononitrile | 1-Phenyl-2-propyn-1-one | 2-Methyl-6-phenyl-3-cyanothis compound | 75 |

| Ethyl 3-aminocrotonate | 1-(4-Chlorophenyl)-2-propyn-1-one | Ethyl 2-methyl-6-(4-chlorophenyl)nicotinate | 82 |

| 4-(Dimethylamino)-3-buten-2-one | 4-Phenyl-3-butyn-2-one | 2,4-Dimethyl-6-phenylthis compound | 68 |

| (Data represents typical yields for this synthesis type)[8] |

Visualization of Synthetic Workflow

Biological Evaluation: Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, targeting various mechanisms including kinase inhibition, tubulin polymerization, and apoptosis induction.[10][11][12][13] Preliminary studies heavily rely on in vitro assays to determine the cytotoxic and antiproliferative effects of newly synthesized compounds.

Experimental Protocol: In Vitro Antiproliferative MTT Assay

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screening tool for cytotoxic compounds.[11]

General Procedure:

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa, HepG2) are seeded into 96-well plates at a specific density (e.g., 5x10³ cells/well) and incubated for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: The synthesized this compound compounds, dissolved in DMSO, are added to the wells at various concentrations. Control wells receive DMSO only. The plates are incubated for a further 48-72 hours.[11][13]

-

MTT Addition: MTT reagent is added to each well, and the plates are incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) precipitate.

-

Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[14]

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: Cell viability is calculated as a percentage relative to the control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.[10][11]

Data Presentation: Anticancer Activity

The IC₅₀ value is a key quantitative measure of a compound's potency.

Table 3: In Vitro Cytotoxicity (IC₅₀ in µM) of Selected this compound Derivatives Against Human Cancer Cell Lines

| Compound ID | Target/Class | MCF-7 (Breast) | HeLa (Cervical) | HepG2 (Liver) | A549 (Lung) | Reference |

| Compound 3b | Pyranothis compound Hybrid | 6.13 | - | 6.54 | 15.54 | [11][15] |

| Compound 4d | Dihydrothis compound | 71.07 (normal cells) | >100 | - | - | [10] |

| Compound Ib | PDE3A Inhibitor | 50.18 | 34.3 | - | - | [16] |

| Compound 12 | PIM-1 Inhibitor | 0.5 | - | 5.27 | - | [13] |

| Taxol (Control) | Tubulin Stabilizer | 12.32 | - | 6.68 | 38.05 | [11][15] |

| Doxorubicin (Control) | Topoisomerase II Inhibitor | 2.14 | - | 2.48 | - | [13] |

Visualization of Screening Workflow

Signaling Pathways and Mechanism of Action

Understanding the molecular targets and signaling pathways affected by this compound compounds is crucial for rational drug design. Many this compound-based drugs function as kinase inhibitors, which are enzymes that regulate critical cellular processes like cell cycle progression, proliferation, and survival.[4] Overexpression of certain kinases is a hallmark of many cancers.[4]

Kinase Inhibition Signaling

Receptor Tyrosine Kinases (RTKs) and intracellular kinases like PIM-1 are frequent targets for this compound-containing drugs.[4][13] Inhibition of these kinases can block downstream signaling pathways, such as the MAPK and PI3K pathways, leading to reduced cell proliferation and the induction of apoptosis (programmed cell death).[4][13]

Apoptosis Induction via PIM-1 Kinase Inhibition

Some novel this compound compounds have been specifically designed as potent inhibitors of PIM-1 kinase.[13] The inhibition of PIM-1 can trigger apoptosis through various mechanisms, including the overproduction of reactive oxygen species (ROS) and mitochondrial dysfunction.[10][13]

The this compound scaffold remains one of the most vital and prolific heterocycles in drug discovery.[4][6] Preliminary studies, encompassing efficient synthesis, robust biological screening, and mechanistic investigation, are fundamental to unlocking the full therapeutic potential of novel this compound derivatives. The methodologies and data presented in this guide highlight the systematic approach required to identify and advance promising lead compounds. As research continues, the structural diversity and tunable properties of this compound compounds will undoubtedly lead to the development of next-generation therapies for a wide array of diseases.[6]

References

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. The Structure–Antiproliferative Activity Relationship of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. A decade of this compound-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Expanding Role of this compound and Dihydrothis compound Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wjpps.com [wjpps.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of new this compound heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of new this compound heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis and biological evaluation of novel this compound derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of Pyridine

Abstract: Pyridine (C₅H₅N) is a fundamental heterocyclic aromatic compound structurally related to benzene (B151609), with one methine group replaced by a nitrogen atom.[1] This guide provides a comprehensive technical overview of the molecular structure, bonding, and electronic properties of this compound, tailored for researchers, scientists, and professionals in drug development. We delve into its geometry, the intricacies of its sp² hybridization, the nature of its aromatic system, and the critical role of the nitrogen atom's lone pair of electrons. This document summarizes key quantitative data from spectroscopic and crystallographic studies and provides standardized protocols for its experimental characterization.

Molecular Structure and Geometry